2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
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Description
2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide, also known as CP-945,598, is a selective antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor found mainly in the central nervous system and is involved in regulating appetite, pain sensation, and mood. CP-945,598 has been studied for its potential therapeutic applications in various diseases such as obesity, addiction, and pain management.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide focuses on synthesis and crystal structure analysis. For instance, a study conducted by Hu Jingqian et al. (2016) detailed the synthesis and crystal structure of a related compound, demonstrating the importance of such compounds in structural chemistry and potentially in the development of new materials or pharmaceuticals (Hu Jingqian et al., 2016).
Pyrolysis of N-acetylglucosamine
Research by R. Franich et al. (1984) explored the pyrolysis of N-acetylglucosamine, leading to the formation of compounds including acetamidofurans, which are structurally similar to this compound. This research has implications for understanding the thermal degradation of biological materials and the formation of heterocyclic compounds (R. Franich et al., 1984).
Coordination Complexes and Antioxidant Activity
A study by K. Chkirate et al. (2019) on pyrazole-acetamide derivatives, which are structurally related, revealed their potential in forming coordination complexes with metal ions and exhibiting significant antioxidant activity. Such compounds can be explored further for their biomedical applications and capabilities in forming novel metal-organic frameworks (K. Chkirate et al., 2019).
properties
IUPAC Name |
2-cyclopentyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19-14(15-7-4-8-21-15)10-13(18-19)11-17-16(20)9-12-5-2-3-6-12/h4,7-8,10,12H,2-3,5-6,9,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSVHIXTGIHONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2CCCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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